Fosfato de Etoposido

Descripción general

Descripción

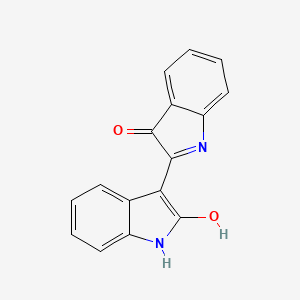

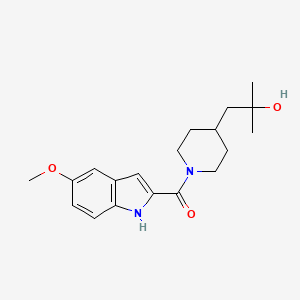

Etoposide phosphate is an antineoplastic agent used for intravenous infusion. It is a water-soluble ester of etoposide, a semi-synthetic derivative of podophyllotoxin . It is used to treat various types of cancer including testicular cancer, lung cancer, lymphoma, leukemia, neuroblastoma, and ovarian cancer .

Synthesis Analysis

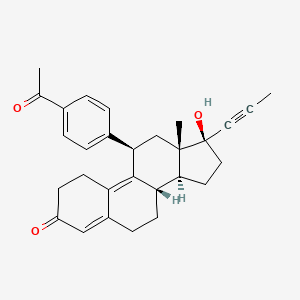

The prodrug etoposide phosphate is synthesized efficiently in three steps in 54.6% overall yield from 4’-demethylepipodophyllotoxin . The strategy pursued in the synthesis places the phosphate on the compound prior to coupling with the sugar and employs benzyl ether-protecting groups on both the phosphate and the sugar, allowing easy removal in one step .Molecular Structure Analysis

Etoposide phosphate is a derivative of epipodophyllotoxin that acts as an anticancer chemotherapeutic and immunomodulatory compound, inhibiting DNA topoisomerase II and preventing DNA repair . The chemical name for etoposide phosphate is: 4’-Demethylepipodophyllotoxin 9-[4,6-O-®-ethylidene-β-D-glucopyranoside], 4’-(dihydrogen phosphate) .Chemical Reactions Analysis

Etoposide phosphate is a prodrug that is converted to its active moiety, etoposide, by dephosphorylation . The importance of solvent, steric effects, and electronic effects in the coupling reaction is demonstrated .Aplicaciones Científicas De Investigación

Terapia Antitumoral

El fosfato de etoposido se usa ampliamente en la terapia antitumoral . Es un fármaco antitumoral aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos para el tratamiento de tumores testiculares refractarios, cáncer de pulmón de células pequeñas y varios otros tumores .

Quimioterapia para el trasplante de células madre autólogas

El this compound se utiliza en la quimioterapia para el trasplante de células madre autólogas . Se obtiene de una derivación de la podofilotoxina, un lignano de tipo aril-tetralina extraído de las raíces y rizomas de las plantas de mayapple .

Inhibidor de la topoisomerasa Ⅱ del ADN

Como inhibidor de la topoisomerasa Ⅱ del ADN, el this compound inhibe la capacidad de la topoisomerasa Ⅱ para cambiar la conformación topológica del ADN, provoca la fragmentación del ADN y, por lo tanto, bloquea el ciclo celular, lo que lleva a la muerte de las células cancerosas .

Sensor electroquímico

El this compound se puede detectar utilizando un GCE modificado con oro nanoporo (NPG). La oxidación electroquímica del etoposido por NPG provoca un pico de corriente sensible a +0,27 V con buena reproducibilidad en 50 mM de tampón fosfato (pH 7,4) .

Tratamiento del cáncer de pulmón de células pequeñas

El this compound se utiliza con cisplatino como terapia de primera línea para el cáncer de pulmón de células pequeñas .

Tratamiento del cáncer testicular

El this compound se utiliza en pacientes que ya han sido tratados con cirugía, radioterapia u otra quimioterapia y no han mejorado .

Penetración en tumores cerebrales malignos humanos

Se ha estudiado la penetración del this compound en tumores cerebrales malignos humanos después de la administración intravenosa y oral .

Mecanismo De Acción

Target of Action

Etoposide phosphate primarily targets an enzyme known as DNA topoisomerase II . This enzyme plays a crucial role in the replication of DNA by controlling the topological states of DNA during transcription .

Mode of Action

Etoposide phosphate interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents the repair by topoisomerase II binding . The interaction of etoposide phosphate with DNA topoisomerase II causes critical errors in DNA synthesis at the premitotic stage of cell division .

Biochemical Pathways

The primary biochemical pathway affected by etoposide phosphate is the DNA replication process . By inhibiting DNA topoisomerase II, etoposide phosphate disrupts the normal function of this enzyme, leading to errors in DNA synthesis . These errors prevent cells from entering the mitotic phase of cell division, leading to cell death .

Pharmacokinetics

The pharmacokinetics of etoposide phosphate involves its conversion to its active form, etoposide, by dephosphorylation . The bioavailability of etoposide is highly variable, ranging from 25% to 75% . It is primarily metabolized in the liver through the CYP450 3A4 isoenzyme pathway . About 40% of etoposide is excreted unchanged in the urine .

Result of Action

The result of etoposide phosphate’s action is the induction of cell death . By causing errors in DNA synthesis and preventing cells from entering the mitotic phase of cell division, etoposide phosphate leads to the death of cancer cells .

Action Environment

The action of etoposide phosphate can be influenced by various environmental factors. For instance, the rate of conversion of etoposide phosphate to its active form, etoposide, can be affected by the pH of the environment . Additionally, the drug’s efficacy can be influenced by the presence of other medications that may interact with it .

Safety and Hazards

Etoposide phosphate can increase your risk of bleeding or infection. Call your doctor if you have unusual bruising or bleeding, or new signs of infection (fever, mouth sores, sore throat, trouble breathing) . Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Etoposide phosphate interacts with DNA topoisomerase IIα, a nuclear enzyme involved in regulating DNA topology through a double-strand passage mechanism . The enzyme is a homodimeric enzyme with two symmetrical active sites formed by residues from either half of the dimer . Both active sites cleave DNA, forming an enzyme-bound, double-stranded DNA break .

Cellular Effects

Etoposide phosphate acts by binding in the active site between the ends of cleaved DNA, preventing the enzyme from ligating the DNA . This action blocks the cell cycle, leading to the death of cancer cells .

Molecular Mechanism

The molecular mechanism of Etoposide phosphate involves the inhibition of the ability of topoisomerase II to change the topological conformation of DNA, causing the fragmentation of DNA . This action blocks the cell cycle, leading to the death of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the electrochemical oxidation of Etoposide phosphate by nanoporous gold (NPG) caused a sensitive current peak at +0.27 V with good reproductivity in 50 mM of phosphate buffer (pH 7.4) .

Metabolic Pathways

Etoposide phosphate is involved in the metabolic pathway that regulates DNA topology. It interacts with the enzyme topoisomerase IIα

Propiedades

IUPAC Name |

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQODXNTTZAGID-OCBXBXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33O16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117091-64-2 | |

| Record name | Etoposide phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117091-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoposide phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117091642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 117091-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOPOSIDE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/528XYJ8L1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)